molecular formula C10H15F4NO4 B3016545 Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid CAS No. 1955499-73-6

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid

Cat. No.: B3016545
CAS No.: 1955499-73-6
M. Wt: 289.227
InChI Key: YSGBQQBTLBOFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid is a chemical compound with the molecular formula C8H14FNO2.C2HF3O2. It is known for its unique structure, which includes a pyrrolidine ring and fluorinated groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid typically involves the reaction of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate with trifluoroacetic acid. The reaction conditions often include maintaining a low temperature and using a suitable solvent to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrrolidine derivatives and esters, such as:

Uniqueness

What sets ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid apart from similar compounds is its unique combination of a pyrrolidine ring and fluorinated groups. This structure imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various scientific research applications .

Properties

IUPAC Name

ethyl 2-fluoro-2-pyrrolidin-3-ylacetate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.C2HF3O2/c1-2-12-8(11)7(9)6-3-4-10-5-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBQQBTLBOFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCNC1)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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